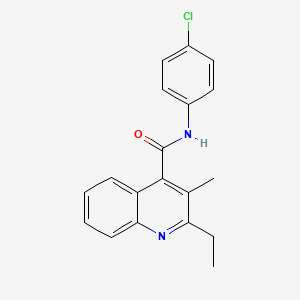

N-(4-chlorophenyl)-2-ethyl-3-methylquinoline-4-carboxamide

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

N-(4-chlorophenyl)-2-ethyl-3-methylquinoline-4-carboxamide is a synthetic organic compound that belongs to the class of quinoline derivatives. This compound is characterized by the presence of a quinoline ring system substituted with a 4-chlorophenyl group, an ethyl group, a methyl group, and a carboxamide functional group. Quinoline derivatives are known for their diverse biological activities and have been extensively studied for their potential therapeutic applications.

Preparation Methods

The synthesis of N-(4-chlorophenyl)-2-ethyl-3-methylquinoline-4-carboxamide can be achieved through several synthetic routes. One common method involves the condensation of 4-chloroaniline with 2-ethyl-3-methylquinoline-4-carboxylic acid in the presence of a coupling reagent such as N,N’-dicyclohexylcarbodiimide (DCC) and a catalyst like 4-dimethylaminopyridine (DMAP). The reaction is typically carried out in an organic solvent such as dichloromethane at room temperature. After the reaction is complete, the product is purified by recrystallization or column chromatography .

Chemical Reactions Analysis

N-(4-chlorophenyl)-2-ethyl-3-methylquinoline-4-carboxamide undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide to form quinoline-4-carboxylic acid derivatives.

Reduction: Reduction of the compound can be achieved using reducing agents like lithium aluminum hydride or sodium borohydride, leading to the formation of amine derivatives.

Scientific Research Applications

Chemistry: The compound is used as a building block in the synthesis of more complex quinoline derivatives with potential pharmaceutical applications.

Biology: It has been investigated for its antimicrobial and antiproliferative activities.

Medicine: The compound and its derivatives have been explored for their potential as anticancer agents.

Mechanism of Action

The mechanism of action of N-(4-chlorophenyl)-2-ethyl-3-methylquinoline-4-carboxamide involves its interaction with specific molecular targets. The compound has been shown to inhibit the activity of certain enzymes, such as cyclin-dependent kinases (CDKs), which play a crucial role in cell cycle regulation. By inhibiting these enzymes, the compound can induce cell cycle arrest and apoptosis in cancer cells. Additionally, the compound’s ability to interact with bacterial cell membranes and disrupt their integrity contributes to its antimicrobial activity .

Comparison with Similar Compounds

N-(4-chlorophenyl)-2-ethyl-3-methylquinoline-4-carboxamide can be compared with other similar compounds, such as:

N-(4-chlorophenyl)-2-(pyridin-4-ylmethyl)amino]benzamide: This compound also contains a 4-chlorophenyl group and exhibits similar biological activities, including enzyme inhibition and antimicrobial properties.

5-(4-chlorophenyl)-1,3,4-thiadiazole-2-sulfonamide: This compound has a thiadiazole ring instead of a quinoline ring and has been studied for its antiviral and antimicrobial activities.

N-[5-(4-chlorophenyl)-1,3,4-oxadiazol-2-yl]-carboxamides: These compounds contain an oxadiazole ring and have shown potential as antitubercular agents.

The uniqueness of this compound lies in its specific substitution pattern on the quinoline ring, which imparts distinct biological activities and potential therapeutic applications.

Biological Activity

N-(4-chlorophenyl)-2-ethyl-3-methylquinoline-4-carboxamide is a compound of interest due to its potential biological activities, particularly in the fields of oncology and anti-inflammatory research. This article reviews the synthesis, biological evaluations, mechanisms of action, and case studies related to this compound, supported by diverse scientific literature.

The synthesis of this compound typically involves multi-step reactions starting from simpler quinoline derivatives. The general synthetic pathway may include:

- Formation of Quinoline Framework : Utilizing 2-ethyl-3-methylquinoline as a base structure.

- Introduction of the Carboxamide Group : The carboxamide moiety is introduced through acylation reactions.

- Chlorination : The 4-chlorophenyl group is attached via electrophilic aromatic substitution.

The final product is characterized by spectroscopic methods such as NMR and mass spectrometry to confirm its structure.

Anticancer Properties

This compound has shown promising anticancer activity across various cancer cell lines. In vitro studies have demonstrated its ability to inhibit cell proliferation and induce apoptosis in cancer cells. For instance, compounds with similar structures have been reported to exhibit cytotoxic effects with IC50 values in the micromolar range against breast cancer (MCF-7) and colon cancer (HCT-116) cell lines .

Table 1: Cytotoxic Activity Against Cancer Cell Lines

| Compound | Cell Line | IC50 (µM) |

|---|---|---|

| This compound | MCF-7 | TBD |

| Analog A (e.g., 6h) | HCT-116 | 0.22 |

| Analog B (e.g., 6a) | A-375 | 3.39 |

The mechanism of action for this compound involves interaction with specific molecular targets, potentially inhibiting enzymes or pathways critical for cancer cell survival and proliferation. For example, it may target the epidermal growth factor receptor (EGFR), leading to decreased signaling for cell growth .

Anti-inflammatory Activity

In addition to its anticancer properties, this compound has been evaluated for anti-inflammatory effects. Studies suggest that quinoline derivatives can inhibit lipoxygenase (LOX), an enzyme involved in inflammatory processes. The inhibition of LOX could lead to reduced production of pro-inflammatory mediators .

Case Studies

Several case studies have documented the efficacy of quinoline derivatives similar to this compound:

- Study on Anticancer Activity : A series of quinoline derivatives were tested against a panel of 60 cancer cell lines, revealing that certain modifications led to enhanced cytotoxicity and selectivity .

- Anti-inflammatory Evaluation : Research demonstrated that compounds with similar structures exhibited significant inhibition of LOX activity, indicating potential therapeutic applications in treating inflammatory diseases .

Properties

Molecular Formula |

C19H17ClN2O |

|---|---|

Molecular Weight |

324.8 g/mol |

IUPAC Name |

N-(4-chlorophenyl)-2-ethyl-3-methylquinoline-4-carboxamide |

InChI |

InChI=1S/C19H17ClN2O/c1-3-16-12(2)18(15-6-4-5-7-17(15)22-16)19(23)21-14-10-8-13(20)9-11-14/h4-11H,3H2,1-2H3,(H,21,23) |

InChI Key |

BKWFZRHVYWZQNM-UHFFFAOYSA-N |

Canonical SMILES |

CCC1=NC2=CC=CC=C2C(=C1C)C(=O)NC3=CC=C(C=C3)Cl |

Origin of Product |

United States |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.